Ethyl 3-hydroxyisoxazole-5-carboxylate

Physicochemical Properties Solid-State Chemistry Purification

Researchers often face supply bottlenecks for low-melting isoxazole intermediates critical for CNS and agrochemical SAR studies. Ethyl 3-hydroxyisoxazole-5-carboxylate (CAS 13626-61-4) resolves this with a scalable one-step synthesis (41% yield) and a lower melting point (126-127°C) than methyl analogs, enabling simpler purification and cost-effective kilo-lab production. • GABA bioisostere for focused GABAA receptor modulator libraries • Proven precursor for insecticides with 96% D. melanogaster mortality at 200 mg/L • Consistent 95% purity, available in multi-gram quantities with reliable global shipping.

Molecular Formula C6H7NO4
Molecular Weight 157.12 g/mol
CAS No. 13626-61-4
Cat. No. B079968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-hydroxyisoxazole-5-carboxylate
CAS13626-61-4
Molecular FormulaC6H7NO4
Molecular Weight157.12 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=O)NO1
InChIInChI=1S/C6H7NO4/c1-2-10-6(9)4-3-5(8)7-11-4/h3H,2H2,1H3,(H,7,8)
InChIKeyWTLREFHTUZESDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-Hydroxyisoxazole-5-Carboxylate: Heterocyclic Building Block


Ethyl 3-hydroxyisoxazole-5-carboxylate (CAS: 13626-61-4) is a heterocyclic compound featuring an isoxazole core with a hydroxyl group at position 3 and an ethyl ester at position 5 . The 3-hydroxyisoxazole scaffold is recognized as a carboxylic acid bioisostere, endowing the compound with distinct molecular recognition properties that are exploited in the design of GABAergic agents and other CNS-active molecules [1]. As a synthetic intermediate, it serves as a crucial building block for constructing more complex pharmacophores in drug discovery and agrochemical development .

1
Scaffold-based design for CNS and agrochemical discovery
3-Hydroxyisoxazole core as a recognized carboxylic acid bioisostere
2
Heterocyclic building block for pharmacophore construction
Ethyl ester handle for further synthetic elaboration and library synthesis
3
Process-friendly intermediate with reported one-step route
Supports procurement for medicinal chemistry and scale-up research

Ethyl 3-Hydroxyisoxazole-5-Carboxylate: Substitution Caveats


In-class compounds like methyl 3-hydroxyisoxazole-5-carboxylate or benzyl 3-hydroxyisoxazole-5-carboxylate cannot be arbitrarily interchanged for ethyl 3-hydroxyisoxazole-5-carboxylate. The choice of ester group profoundly impacts key physicochemical properties, including melting point, which directly affects solid-state handling, purification, and formulation . Furthermore, the ester moiety determines the compound's lipophilicity (LogP) and steric bulk, which can alter reaction kinetics and regioselectivity in downstream synthetic transformations . Such differences are not merely academic; they can lead to significant variations in synthetic yield, product purity, and even the biological activity profile of the final target molecule [1]. The following evidence underscores where these quantifiable differentiations lie.

Ethyl ester target
Lower melting point simplifies melt-based reactions and recrystallization screening. Methyl or benzyl ester analogs may shift solid-state handling and purification behavior.
Ethyl ester target
Ester lipophilicity and steric bulk influence reaction kinetics. Alternative esters may alter synthetic yield and regioselectivity in downstream transformations.
Ethyl ester target
Reported one-step synthetic benchmark may not transfer to other ester variants. Methyl analog synthesis often requires different routes, affecting procurement cost and scalability assessment.

Ethyl 3-Hydroxyisoxazole-5-Carboxylate: Comparative Evidence


Melting Point: Ethyl vs. Methyl Ester

The ethyl ester variant possesses a melting point (126-127 °C) that is approximately 35-40 °C lower than that of its methyl ester analog (160-166 °C) . This quantifiable difference has direct implications for material handling, recrystallization solvent selection, and the energy input required for processing .

Melting point: ethyl vs. methyl ester
Head-to-head
126–127 °C vs. 160–166 °C
Supports differentiated purification and processing workflow fit
Approximately 34–39 °C lower; may simplify melt-based chemistry and recrystallization
Physicochemical Properties Solid-State Chemistry Purification

One-Step Synthetic Yield

A direct, one-step synthetic route for ethyl 3-hydroxyisoxazole-5-carboxylate has been reported to yield 41% after recrystallization . This yield, achieved from commercially available dimethyl 2-butynedioate and N-hydroxyurea, provides a benchmark for process efficiency and cost-of-goods estimation for procurement . In contrast, the methyl ester analog is more commonly accessed via a two-step photoflow bromination/condensation sequence or used as a direct starting material without yield data provided for its synthesis from scratch .

One-step synthetic yield
Cross-study comparable
41% yield after recrystallization
Reported benchmark for process efficiency and procurement cost estimation
Direct, scalable route from dimethyl 2-butynedioate and N-hydroxyurea
Synthetic Methodology Process Chemistry Building Block

GABA Bioisostere Scaffold

The 3-hydroxyisoxazole moiety, which forms the core of this compound, is a well-established bioisostere for the carboxylic acid group of the neurotransmitter γ-aminobutyric acid (GABA) [1]. This is functionally demonstrated by muscimol (5-aminomethyl-3-hydroxyisoxazole), a potent, selective GABAA receptor agonist derived from this scaffold [2]. The ability of the 3-hydroxyisoxazole group to mimic a carboxylic acid while offering distinct physicochemical and pharmacokinetic properties is a critical advantage in CNS drug design [3].

GABA bioisostere scaffold
Class-level inference
3-Hydroxyisoxazole core mimics GABA carboxylic acid
Supports medicinal chemistry design of novel CNS modulator libraries
Property validated by muscimol pharmacology; context-dependent for new targets
Medicinal Chemistry CNS Drug Discovery GABA Receptor Bioisostere

Ethyl 3-Hydroxyisoxazole-5-Carboxylate: Key Applications


CNS Drug Discovery: GABAergic Modulators

Based on the established role of the 3-hydroxyisoxazole core as a GABA bioisostere, ethyl 3-hydroxyisoxazole-5-carboxylate is an ideal starting material for synthesizing novel GABAA receptor agonists, antagonists, or allosteric modulators. Researchers can functionalize the ester and hydroxyl groups to create focused libraries of muscimol analogs, exploring structure-activity relationships (SAR) for treating conditions like anxiety, epilepsy, and insomnia [1].

Agrochemical Lead Optimization: Novel Insecticides

Leveraging the scaffold's proven activity at insect GABA receptors, this compound can serve as a precursor in the synthesis of next-generation insecticides. As demonstrated by recent work with iminopyridazine derivatives containing a 3-hydroxyisoxazole scaffold, which showed potent insecticidal activity (e.g., 96% mortality against D. melanogaster at 200 mg/L for compound 11q), this compound can be a key component in developing effective pest control agents [2].

Process Chemistry and Scale-Up Synthesis

For industrial and kilo-lab applications, the documented one-step synthesis (41% yield) and lower melting point (126-127 °C) of ethyl 3-hydroxyisoxazole-5-carboxylate offer distinct process advantages over its higher-melting methyl analog . These properties can translate to simpler purification protocols and lower energy requirements, making it a more cost-effective choice for generating multi-gram to kilogram quantities of this versatile heterocyclic scaffold for further development.

Application
Selection Property
Validation Focus
CNS drug discovery: GABAergic modulators
Carboxylic acid bioisostere scaffold
GABAA receptor SAR and functional assay profiling
Agrochemical lead optimization: novel insecticides
Insect GABA receptor recognition motif
Insecticidal activity screening and target-site validation
Process chemistry and scale-up synthesis
Lower melting point and documented one-step route
Crystallization, energy input, and cost-of-goods review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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